(E)-Methyl 3-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate
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Overview
Description
(E)-Methyl 3-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate is a synthetic organic compound with the molecular formula C17H22N2O3 and a molecular weight of 302.37 g/mol This compound is characterized by its unique structure, which includes a naphthyridine ring system substituted with a pivaloyl group and an acrylate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pivaloyl Group: The pivaloyl group is introduced via an acylation reaction using pivaloyl chloride in the presence of a base such as pyridine.
Formation of the Acrylate Ester: The final step involves the esterification of the naphthyridine derivative with methacrylic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 3-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(E)-Methyl 3-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-Methyl 3-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and are widely used in pharmaceuticals.
Pyridine and Pyrrole Derivatives: These aromatic heterocycles are structurally related and have significant applications in chemistry and medicine.
Uniqueness
(E)-Methyl 3-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate is unique due to its specific substitution pattern and the presence of both a pivaloyl group and an acrylate ester moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
methyl (E)-3-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)16(21)19-9-5-6-13-10-12(11-18-15(13)19)7-8-14(20)22-4/h7-8,10-11H,5-6,9H2,1-4H3/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVQCJGHSIKDMY-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)C=CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)/C=C/C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678407 |
Source
|
Record name | Methyl (2E)-3-[8-(2,2-dimethylpropanoyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222533-81-4 |
Source
|
Record name | Methyl (2E)-3-[8-(2,2-dimethylpropanoyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl]prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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